molecular formula C14H21NO B107287 2-Propylamino-5-methoxytetralin CAS No. 3899-07-8

2-Propylamino-5-methoxytetralin

Katalognummer B107287
CAS-Nummer: 3899-07-8
Molekulargewicht: 219.32 g/mol
InChI-Schlüssel: ICJPCRXVYMMSJY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Propylamino-5-methoxytetralin, also known as 5-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine, is a chemical compound with the molecular formula C14H21NO . It has a molecular weight of 219.323 .


Synthesis Analysis

The synthesis of 2-Propylamino-5-methoxytetralin involves several steps. One method involves the reductive amination of 5-methoxy-2-tetralone with aqueous NH3 over Raney Ni under a hydrogen atmosphere . Another method involves the addition-elimination reaction of 5-methoxy-2-tetralone and R-(+)-a-phenylethylamine . The synthetic route can be found in various literature .


Molecular Structure Analysis

The molecular structure of 2-Propylamino-5-methoxytetralin consists of 14 carbon atoms, 21 hydrogen atoms, and 1 nitrogen atom . The exact mass is 219.162308 .


Chemical Reactions Analysis

The chemical reactions involving 2-Propylamino-5-methoxytetralin are complex and involve multiple steps. The compound has been used in the synthesis of various derivatives, which have been evaluated for affinity and efficacy at dopamine (DA) D2A receptors .


Physical And Chemical Properties Analysis

2-Propylamino-5-methoxytetralin has a density of 1.0±0.1 g/cm3, a boiling point of 346.1±42.0 °C at 760 mmHg, and a flash point of 143.3±17.3 °C . The melting point is not available .

Wissenschaftliche Forschungsanwendungen

Dopamine Receptor Interactions

2-Propylamino-5-methoxytetralin has been researched for its interactions with dopamine receptors. Studies have found that certain derivatives of this compound act as antagonists or inverse agonists at dopamine D2A receptors, suggesting potential therapeutic applications in conditions involving dopaminergic systems. For instance, Höök et al. (1999) synthesized a series of N-arylmethyl substituted derivatives that showed antagonist or inverse agonist activities at these receptors (Höök et al., 1999).

Rotigotine Synthesis

2-Propylamino-5-methoxytetralin is a key intermediate in the synthesis of rotigotine, a drug used in Parkinson's disease treatment. Fang Qiao-yun (2011) described a synthesis process for this compound, highlighting its significance in the production of rotigotine. This emphasizes the compound's role in pharmaceutical manufacturing (Fang Qiao-yun, 2011).

Potential Therapeutic Agents

Research has shown that certain analogs of 2-Propylamino-5-methoxytetralin, such as (+)-UH 232 and (+)-UH 242, act as dopamine receptor antagonists and could be useful as experimental tools or potential therapeutic agents in increasing dopaminergic neurotransmission. This was demonstrated in a study by Svensson et al. (2005), indicating possible applications in geriatric practice (Svensson et al., 2005).

Serotonin Receptor Agonism

Further research into 2-Propylamino-5-methoxytetralin derivatives has revealed their role as potent serotonin receptor agonists. A study by Arvidsson et al. (1984) found that certain derivatives were potent 5-HT agonists, opening up possibilities for their use in conditions related to serotonin neurotransmission (Arvidsson et al., 1984).

Safety And Hazards

The safety data sheet for 2-Propylamino-5-methoxytetralin includes information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, and exposure controls/personal protection .

Eigenschaften

IUPAC Name

5-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-3-9-15-12-7-8-13-11(10-12)5-4-6-14(13)16-2/h4-6,12,15H,3,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICJPCRXVYMMSJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1CCC2=C(C1)C=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10437207
Record name 2-PROPYLAMINO-5-METHOXYTETRALIN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10437207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propylamino-5-methoxytetralin

CAS RN

78598-91-1
Record name 2-PROPYLAMINO-5-METHOXYTETRALIN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10437207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

This compound was prepared following Procedure A from 5-methoxy 2-tetralone (6.0 g, 34.0 mmol), acetic acid (5.1 ml, 102 mmol), propyl amine (5.5 ml, 68 mmol), and NaCNBH3 (5.3 g, 85 mmol) to give 4.63 g of 32b (62%, free base). 1H NMR (free base) (400 MHz, CDCl3) 0.92-0.964 (t, 3H, J=7.6 Hz), 1.39 (bs, 1H), 1.49-1.61 (m, 3H), 2.05-2.10 (m, 1H), 2.53-2.62 (m, 2H), 2.66-2.70 (t, 3H, J=7.6 Hz), 2.87-2.94 (m, 2H), 2.98-3.03 (m, 1H), 3.81 (s, 3H), 6.65-6.67 (d, 1H, J=8 Hz), 6.96-6.71 (d, 1H, J=8 Hz), 7.07-7.11 (t, 1H, J=7.2 Hz).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
5.1 mL
Type
reactant
Reaction Step Two
Quantity
5.5 mL
Type
reactant
Reaction Step Three
Quantity
5.3 g
Type
reactant
Reaction Step Four
Name
Yield
62%

Synthesis routes and methods II

Procedure details

Another process for preparing racemic rotigotine hydrochloride, which is disclosed in U.S. Pat. No. 4,564,628, is shown in Scheme 2 below. 5-methoxy-2-tetralon (Compound I) is reacted with 3-propylamine in acetic acid and H2/PtO2 to obtain 1,2,3,4-tetrahydro-5-methoxy-N-propyl-2-naphthaleneamine (Compound VI). This intermediate then is reacted either with 2-thienylacetic acid in presence of borane trimethylamine complex in xylene or with 2-thienylacetyl chloride and lithium aluminum hydride to obtain 1,2,3,4-tetrahydro-5-methoxy-N-propyl-N-[2-(2-thienyl)ethyl]-2-naphthaleneamine (Compound IV). Finally, this intermediate is reacted with boron tribromide, then with HCl, to form the racemic rotigotine hydrochloride (Compound V).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
H2 PtO2
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Propylamino-5-methoxytetralin
Reactant of Route 2
Reactant of Route 2
2-Propylamino-5-methoxytetralin
Reactant of Route 3
Reactant of Route 3
2-Propylamino-5-methoxytetralin
Reactant of Route 4
2-Propylamino-5-methoxytetralin
Reactant of Route 5
Reactant of Route 5
2-Propylamino-5-methoxytetralin
Reactant of Route 6
Reactant of Route 6
2-Propylamino-5-methoxytetralin

Citations

For This Compound
2
Citations
U Hacksell, U Svensson, JLG Nilsson… - Journal of Medicinal …, 1979 - ACS Publications
Method V. Ethyl 3-Cyclohexyl-3-(4-acetylphenyl)-propionate (28). The ester 27 (56 g, 0.215 mol) was acetylated using the method which Baddeley employed for the preparation of …
Number of citations: 155 pubs.acs.org
CE Crosson, JA Burke, MF Chan, DE Potter - European journal of …, 1990 - Elsevier
Prejunctional adrenoceptor activity of N-0437, 2[Nn-propyl-N-2-(thienylethyl-amino)-5-hydroxytetralin], was investigated by means of the cat nictitating membrane (CNM) preparation. …
Number of citations: 6 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.